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Compound of Interest

Compound Name: JPH203

Cat. No.: B1673089 Get Quote

JPH203: A Selective LAT1 Inhibitor Validated
A comprehensive guide comparing the performance of JPH203 with other L-type amino acid

transporter 1 (LAT1) inhibitors, supported by experimental data.

This guide provides an objective comparison of JPH203, a selective inhibitor of the L-type

amino acid transporter 1 (LAT1), with other known LAT1 inhibitors. The information is curated

for researchers, scientists, and drug development professionals, presenting quantitative data,

detailed experimental protocols, and visualizations of the underlying biological pathways and

experimental workflows.

Performance Comparison of LAT1 Inhibitors
JPH203 demonstrates high selectivity and potency in inhibiting LAT1, a transporter crucial for

the uptake of large neutral amino acids and often overexpressed in cancer cells. Its

performance, when compared to other inhibitors, highlights its potential as a targeted

therapeutic agent.
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Inhibitor Type Target(s)
IC50 / Ki
Value

Cell Line /
System

Reference

JPH203

(Nanvuranlat)

Selective

Inhibitor
LAT1

IC50: 0.06

µM (¹⁴C-

leucine

uptake)

HT-29

(colorectal

cancer)

[1]

IC50: 0.12 -

0.25 µM

(leucine

uptake)

KKU-213,

KKU-100

(cholangiocar

cinoma)

[1]

IC50: 0.79

µM (L-leucine

uptake)

YD-38 (oral

cancer,

LAT1+/LAT2-)

[1]

IC50: >100

µM (L-leucine

uptake)

NHOK

(normal oral

keratinocytes,

weak LAT1)

[1]

Ki: 38.7 nM [2]

BCH (2-

aminobicyclo[

2.2.1]heptane

-2-carboxylic

acid)

Non-selective

Inhibitor
LAT1, LAT2

IC50: High

µM to mM

range

Various [3][4]

SKN103
Selective

Inhibitor
LAT1

Lower affinity

than JPH203
Not specified [2]

JX-119, JX-

078, JX-075

High-affinity

Inhibitors
LAT1

IC50: 100 -

250 nM (¹⁴C-

leucine

uptake)

Not specified [2]

KMH-233
Selective

Inhibitor
LAT1 IC50: 18 µM Not specified [5][6]
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3-iodo-L-

tyrosine
Inhibitor LAT1 IC50: 7.9 µM Not specified [5][6]

Key Findings:

JPH203 consistently exhibits low micromolar to nanomolar inhibitory activity against LAT1

across various cancer cell lines.[1][2]

Its selectivity is demonstrated by the significantly higher IC50 value in cells with low LAT1

expression.[1]

Compared to the non-selective inhibitor BCH, JPH203 is substantially more potent.[3][4]

While other selective inhibitors for LAT1 exist, JPH203 is among the most potent and well-

characterized.[2][5][6]

Experimental Protocols
The validation of JPH203 as a selective LAT1 inhibitor relies on robust experimental

methodologies. The most common of these is the radiolabeled amino acid uptake assay.

Radiolabeled Amino Acid Uptake Assay
This assay measures the ability of a compound to inhibit the transport of a radiolabeled LAT1

substrate, typically L-[¹⁴C]leucine, into cells.

Materials:

Cancer cell line of interest (e.g., HT-29)

Cell culture medium and supplements

Phosphate-buffered saline (PBS)

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

L-[¹⁴C]leucine (radiolabeled substrate)
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JPH203 and other inhibitors

Scintillation fluid

Scintillation counter

Procedure:

Cell Culture: Plate cells in a multi-well format (e.g., 24-well or 96-well plates) and culture until

they reach the desired confluency.

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells

with pre-warmed PBS or assay buffer to remove any residual amino acids.

Pre-incubation: Add assay buffer containing the desired concentration of the inhibitor (e.g.,

JPH203) or vehicle control to each well. Incubate for a specified period (e.g., 10-30 minutes)

at 37°C.

Uptake Initiation: To start the uptake, add the assay buffer containing L-[¹⁴C]leucine and the

inhibitor to the wells.

Uptake Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at 37°C. The

timing is critical to measure the initial rate of transport.

Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and

washing the cells multiple times with ice-cold PBS or assay buffer to remove extracellular

radioactivity.

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based

buffer).

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and

measure the radioactivity using a scintillation counter.

Data Analysis: The amount of radioactivity is proportional to the amount of L-[¹⁴C]leucine

taken up by the cells. The inhibitory effect of the compound is calculated as a percentage of
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the control (vehicle-treated) uptake. IC50 values are determined by plotting the percentage

of inhibition against a range of inhibitor concentrations.

Visualizing the Science
Experimental Workflow
The following diagram illustrates the typical workflow for validating a selective LAT1 inhibitor

like JPH203.
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Caption: Experimental workflow for JPH203 validation.

LAT1 Signaling Pathway
Inhibition of LAT1 by JPH203 disrupts the uptake of essential amino acids, leading to the

inhibition of downstream signaling pathways that are critical for cancer cell growth and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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